molecular formula C7H17Cl2N3 B6608208 (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride CAS No. 2839128-55-9

(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride

Cat. No.: B6608208
CAS No.: 2839128-55-9
M. Wt: 214.13 g/mol
InChI Key: HYWBFGSQJBDWIU-UHFFFAOYSA-N
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Description

(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminocyclohexane. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

4-aminocyclohexane-1-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H3,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWBFGSQJBDWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=N)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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